Regioisomeric Specificity: Meta-Bromo C2-Substitution vs. Para-Bromo and C4-Substituted Analogs
The specific regioisomeric arrangement of 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole is non-substitutable. The meta-bromo substitution on the phenyl ring at the C2 position is a defined requirement in the generic formula for CCR2/CCR5 dual antagonists [1]. In contrast, the regioisomer 4-(3-bromophenyl)-2-(chloromethyl)thiazole (CAS 1339546-51-8) reverses the positions of the bromophenyl and chloromethyl groups, resulting in a distinct molecular architecture . While both share identical molecular weight (288.59 g/mol) and elemental composition, the difference in substitution pattern directly impacts the compound's ability to serve as a viable precursor for the same pharmacophore.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-(3-bromophenyl) substitution with 4-(chloromethyl) substitution |
| Comparator Or Baseline | 4-(3-bromophenyl)-2-(chloromethyl)thiazole (CAS 1339546-51-8) |
| Quantified Difference | Reversed substitution positions on the thiazole core |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry specificity |
Why This Matters
This substitution difference directly determines whether the compound fits the structural requirements of patented pharmacophores; using the wrong regioisomer leads to synthetic dead-ends and invalid structure-activity relationship (SAR) data.
- [1] PCT Patent Application. (2010). NEW CCR2 RECEPTOR ANTAGONISTS AND USES THEREOF. WO 2011/073154 A1. See Formula (I) wherein R1 and R7 substitution patterns correspond to the meta-bromo and chloromethyl arrangement. View Source
